2-Azidophenol 2-Azidophenol
Brand Name: Vulcanchem
CAS No.: 24541-44-4
VCID: VC2037009
InChI: InChI=1S/C6H5N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-4,10H
SMILES: C1=CC=C(C(=C1)N=[N+]=[N-])O
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol

2-Azidophenol

CAS No.: 24541-44-4

Cat. No.: VC2037009

Molecular Formula: C6H5N3O

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

2-Azidophenol - 24541-44-4

Specification

CAS No. 24541-44-4
Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
IUPAC Name 2-azidophenol
Standard InChI InChI=1S/C6H5N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-4,10H
Standard InChI Key WYSAWGCLEHCQLX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N=[N+]=[N-])O
Canonical SMILES C1=CC=C(C(=C1)N=[N+]=[N-])O

Introduction

Physical and Chemical Properties

Structural Information

2-Azidophenol is characterized by its precise structural parameters and identifiers, which are summarized in Table 1.

Table 1: Structural Information of 2-Azidophenol

PropertyValue
Chemical FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol
CAS Registry Number24541-44-4
IUPAC Name2-azidophenol
InChIInChI=1S/C6H5N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-4,10H
InChIKeyWYSAWGCLEHCQLX-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)N=[N+]=[N-])O

The compound features a benzene ring with a hydroxyl group and an azido group (-N₃) at adjacent positions. The azide group consists of three nitrogen atoms in a linear arrangement with formal charges, represented as N=[N⁺]=[N⁻]. This unique electronic structure contributes to the compound's distinct reactivity patterns .

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the structural characteristics of 2-azidophenol. The following spectroscopic data have been reported in the literature:

Table 2: Spectroscopic Data of 2-Azidophenol

Spectroscopic MethodObserved Values
IR (film)3300, 2120, 1494, 1294, 745 cm⁻¹
¹H-NMR (300 MHz, CDCl₃, 273 K)δ 7.70 - 6.90-6.75 (m, 4H)
¹³C-NMR (75 MHz, CDCl₃, 273 K)δ 161.4, 126.4, 125.7, 120.3, 119.7, 116.6
MS (ESI)m/z 158 (100%) (M+Na)⁺

The IR spectrum features a characteristic azide stretching band at approximately 2120 cm⁻¹, which is diagnostic for the presence of the azide functional group. The hydroxyl group appears as a broad band at around 3300 cm⁻¹ .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-azidophenol. The most common approach involves diazotization of 2-aminophenol followed by azidation reactions. The general synthetic pathway typically proceeds as follows:

  • Starting with 2-aminophenol as the precursor

  • Diazotization using sodium nitrite in acidic conditions to form a diazonium salt intermediate

  • Treatment with sodium azide to displace nitrogen and introduce the azide group

Alternative synthetic approaches involve the reaction of diazoquinones with sodium azide. Research has shown that diazoquinones react smoothly with sodium azide in 2-methoxyethanol to produce azidophenols in high yields. This reaction represents an efficient pathway for the synthesis of various azidophenol derivatives .

The reaction conditions and yields for the synthesis of 2-azidophenol have been reported as follows:

Table 3: Synthesis Conditions for 2-Azidophenol

Starting MaterialReagentsSolventTemperatureYield
2-AminophenolNaNO₂, HCl, then NaN₃Water/Organic solvent0-5°C, then RT50%
DiazoquinoneNaN₃2-MethoxyethanolRTHigh yields

The moderate yield (50%) in the conventional route indicates challenges in the synthetic process, potentially due to the formation of side products or the inherent instability of intermediates .

Electronic Properties and Reactivity

The electronic properties of azide-substituted phenols have been extensively studied to understand the influence of the azide group on aromatic systems. Research on the substituent effects of the azide functional group using gas-phase acidities of azidophenols has provided valuable insights.

Studies have determined that the azide group exhibits a unique electronic behavior when attached to aromatic systems. The Hammett-Taft parameters for the azide substituent indicate that it primarily acts as an inductively withdrawing group but has negligible resonance contribution on phenol. The σF and σR values have been determined to be 0.38 and 0.02, respectively, consistent with predictions based on electronic structure calculations .

Interestingly, this electronic behavior changes significantly when comparing different systems. For azide-substituted benzoic acids, the values shift to σF = 0.69 and σR = -0.39, indicating that the azide functions as a strong π donor in those systems, comparable to a hydroxyl group. This variable electronic behavior has been described as "chimeric" or "chameleonic," where the azide group can be more or less resonance donating in response to its chemical environment .

The gas-phase acidities of azidophenols further illustrate this electronic effect:

Table 4: Gas-Phase Acidities of Azidophenols

CompoundGas-Phase Acidity (kcal/mol)
3-Azidophenol340.8 ± 2.2
4-Azidophenol340.3 ± 2.0
Phenol (reference)~342

These measurements indicate that azide substitution increases the acidity of phenol, consistent with its electron-withdrawing inductive effect .

Applications

Bioconjugation Chemistry

One of the most significant applications of 2-azidophenol is in photoactivated bioconjugation with anilines. This reaction represents an easily accessible and operationally simple photoinitiated process that achieves patterned bioconjugation with high chemoselectivity .

The mechanism involves the photolysis of 2-azidophenol to generate iminoquinone intermediates that couple rapidly with aniline groups. This reaction demonstrates broad functional group compatibility for the modification of various biomolecules including:

  • Proteins

  • Polymers

  • Oligonucleotides

  • Peptides

  • Small molecules

Biomolecular Photopatterning

2-Azidophenol has been successfully adapted for photolithographic patterning of biomolecules on various substrates. For example, researchers have developed methods for the photopatterning of azidophenol-modified DNA on aniline glass substrates. The presence of the patterned DNA was confirmed by the ability of the surface to capture living cells bearing the sequence complement on their cell walls or cytoplasmic membranes .

Compared to other light-based DNA patterning methods, this approach offers several advantages:

Table 5: Advantages of 2-Azidophenol-Based Photopatterning

FeatureBenefit
Higher SpeedFaster processing time for patterning
No Photoresist RequiredSimplified workflow without blocking materials
Highly ChemoselectivePrecise targeting of specific functional groups
Broad Functional Group CompatibilityVersatility in biomolecule modification

These characteristics make 2-azidophenol-based photopatterning particularly valuable for applications in drug screening, synthetic biology, diagnostics, and the immobilization of live cells .

Research Findings

Recent research has continued to expand our understanding of 2-azidophenol and its derivatives. Investigations into the electronic effects of the azide group have revealed its unique behavior in different chemical environments, challenging conventional understanding of substituent effects in aromatic systems .

Studies of diazoquinones and their reactions with sodium azide have demonstrated efficient pathways for the synthesis of various azidophenol derivatives. This research has shown that phenols substituted with electron-donating groups react more smoothly than those having electron-withdrawing groups in diazo-transfer reactions, providing insights into the electronic requirements for successful transformations .

The development of photoactivated bioconjugation methods using 2-azidophenol has opened new avenues for biomolecular photopatterning. These advances address long-standing challenges in achieving the ease, feature sizes, reliability, and patterning speed necessary for widespread adoption in biomedical applications .

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